Bis-(1H-imidazol-2-ylmethyl)-amine

Description

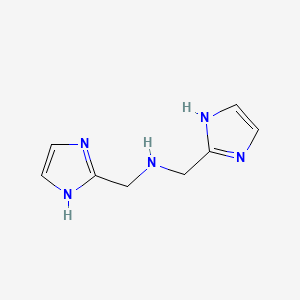

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)-N-(1H-imidazol-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-2-11-7(10-1)5-9-6-8-12-3-4-13-8/h1-4,9H,5-6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVIVMHARRVYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CNCC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610634 | |

| Record name | 1-(1H-Imidazol-2-yl)-N-[(1H-imidazol-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201939-15-3 | |

| Record name | 1-(1H-Imidazol-2-yl)-N-[(1H-imidazol-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 1h Imidazol 2 Ylmethyl Amine and Its Derivatives

Established Synthetic Routes and Reaction Pathways

The most prominent and convergent strategy for the synthesis of bis-(1H-imidazol-2-ylmethyl)-amine involves the reductive amination of imidazole-2-carboxaldehyde with a suitable amine source. This method is highly effective as it allows for the direct construction of the central C-N-C linkage.

A common pathway commences with the reaction of two equivalents of imidazole-2-carboxaldehyde with a primary amine (R-NH2). This initial step forms a bis-imine intermediate, which is then reduced in situ to the corresponding secondary amine. When ammonia (B1221849) is used as the nitrogen source, the parent compound, this compound, is obtained.

Alternatively, multi-step syntheses can be employed, which may offer greater control over the introduction of substituents. One such approach involves the initial synthesis of a substituted imidazole (B134444) ring, followed by its conversion to an imidazole-2-carboxaldehyde derivative. Subsequently, reductive amination can be performed to yield the final product. For instance, a substituted acetophenone (B1666503) can be brominated and then reacted with an N-protected amino acid to form a ketoester. This intermediate can then be cyclized with ammonium (B1175870) acetate (B1210297) to form the imidazole ring, which after deprotection and further steps can lead to a derivatized bis-imidazole structure. Current time information in Bangalore, IN.

Another established method for the formation of the imidazole ring itself is the Debus synthesis, which involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. rsc.org While not a direct route to the target molecule, this method is fundamental for the synthesis of the imidazole precursors.

Precursor Chemistry and Intermediate Isolation

The primary precursor for the synthesis of this compound is imidazole-2-carboxaldehyde . This aldehyde can be synthesized through various methods, including the oxidation of 2-(hydroxymethyl)imidazole. The stability and reactivity of this precursor are crucial for the success of the subsequent reductive amination step.

In the reductive amination pathway, the key intermediate is the bis-imine formed from the condensation of two molecules of imidazole-2-carboxaldehyde with a primary amine. While often generated and reduced in the same pot, under certain conditions, this imine intermediate can be isolated and characterized before proceeding with the reduction step. The stability of the imine is influenced by the nature of the substituent on the central nitrogen atom.

For the synthesis of more complex derivatives, various intermediates are prepared and often isolated. For example, in a multi-step synthesis starting from an iodo-acetophenone, intermediates such as the α-bromoacetophenone, the corresponding N-Boc-L-proline substituted ketoester, and the subsequently formed imidazole derivative are all distinct and isolable compounds. Current time information in Bangalore, IN.

| Precursor/Intermediate | Role in Synthesis |

| Imidazole-2-carboxaldehyde | Key starting material for reductive amination |

| Ammonia/Primary Amine | Nitrogen source for the central amine linker |

| Bis-imine | Intermediate formed during reductive amination |

| Substituted Acetophenones | Starting materials for building functionalized imidazole rings Current time information in Bangalore, IN. |

| α-Bromoacetophenones | Reactive intermediates for nucleophilic substitution Current time information in Bangalore, IN. |

| N-Boc-L-proline | Chiral building block for introducing specific functionalities Current time information in Bangalore, IN. |

| Ammonium Acetate | Reagent for imidazole ring formation from dicarbonyl compounds Current time information in Bangalore, IN. |

Optimization Strategies for Synthetic Yield and Purity

The efficiency of the synthesis of this compound and its derivatives can be significantly enhanced by optimizing various reaction parameters.

For the reductive amination step, the choice of reducing agent is critical. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation (e.g., H2/Pd-C). The selection depends on the substrate's functional group tolerance and the desired reaction conditions. The reaction is often carried out in a suitable solvent such as methanol (B129727) or ethanol. Temperature and pressure can also be adjusted to improve the reaction rate and yield. For instance, reductive amination of aldehydes and ketones with ammonia can be efficiently catalyzed by reusable iron-based catalysts under hydrogen pressure. nih.gov

The formation of the imidazole ring can also be optimized. In the synthesis of substituted imidazoles, the reaction conditions, including the choice of catalyst, solvent, and temperature, play a crucial role. For example, the condensation of a dicarbonyl compound with an aldehyde and ammonium acetate can be optimized by using different catalysts and reaction media to improve the yield and reduce side products. wikipedia.org

Purification of the final product is typically achieved through standard laboratory techniques such as column chromatography, crystallization, or distillation under reduced pressure. The purity of the synthesized compounds is confirmed by analytical methods like NMR spectroscopy, mass spectrometry, and elemental analysis.

Derivatization Techniques for Functionalization and Structural Modification

The versatility of this compound lies in the ability to introduce a wide array of functional groups, either on the imidazole rings or by modifying the central amine linker.

Introduction of Varied Substituents on Imidazole Rings

Functionalization of the imidazole rings can be achieved either by starting with a pre-functionalized imidazole precursor or by direct substitution on the formed this compound scaffold.

Halogenation: The imidazole ring can undergo halogenation reactions, such as bromination or chlorination, typically at the C4 and C5 positions. These halogenated derivatives can then serve as versatile intermediates for further cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

Nitration: Nitration of the imidazole ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted compounds can be further transformed, for example, by reduction of the nitro group to an amino group, which can then be derivatized.

N-Alkylation/N-Arylation of Imidazole Nitrogens: The nitrogen atoms of the imidazole rings can be alkylated or arylated. N-alkylation can be performed using alkyl halides in the presence of a base. researchgate.net N-arylation is often achieved through copper-catalyzed cross-coupling reactions with aryl halides or aryl boronic acids. organic-chemistry.org

Modifications of the Central Amine Linker

The central amine linker provides another point for structural modification, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation: The secondary amine of the parent this compound can be readily alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. This allows for the introduction of a wide range of alkyl groups, from simple methyl or ethyl groups to more complex and functionalized chains.

N-Arylation: The central amine can also undergo N-arylation, typically through palladium or copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. This introduces aromatic substituents, which can significantly influence the electronic and steric properties of the molecule.

Synthesis with Different Primary Amines: A straightforward approach to modify the central amine is to use a different primary amine (R-NH2) instead of ammonia in the initial reductive amination step. This directly incorporates the 'R' group onto the central nitrogen atom, leading to a variety of N-substituted this compound derivatives.

The ability to functionalize both the imidazole rings and the central amine linker makes this compound a highly adaptable scaffold for the design and synthesis of molecules with tailored properties for various applications.

Coordination Chemistry of Bis 1h Imidazol 2 Ylmethyl Amine

Ligand Design Principles and Denticity

Bis-(1H-imidazol-2-ylmethyl)-amine is a tridentate ligand, meaning it has three donor atoms that can bind to a central metal ion. wikipedia.org These donor atoms are the nitrogen of the secondary amine and one nitrogen atom from each of the two imidazole (B134444) rings. The flexible ethylamine (B1201723) backbone allows the two imidazole rings to orient themselves in a manner that facilitates coordination.

The design of this ligand incorporates both soft and hard donor atoms. The secondary amine is a relatively hard donor, while the imidazole nitrogens are considered borderline or soft donors. This combination allows for effective coordination with a range of transition metals that have varying hard-soft acid characteristics. The steric hindrance around the coordinating nitrogen atoms is relatively low, further enhancing its ability to form stable complexes.

Complexation with Transition Metals

The presence of three nitrogen donor atoms makes this compound an excellent chelating agent for transition metals. The formation of two five-membered chelate rings upon coordination contributes significantly to the thermodynamic stability of the resulting metal complexes.

Coordination Modes and Geometry Preferences

As a tridentate ligand, this compound can coordinate to a metal center in two primary ways: facial (fac) and meridional (mer). wikipedia.org In a facial arrangement, the three donor atoms occupy one triangular face of an octahedron. In a meridional arrangement, the donor atoms lie in a plane that bisects the octahedron. The preferred coordination mode is influenced by factors such as the size of the metal ion and the presence of other ligands in the coordination sphere. acs.org For octahedral complexes with two tridentate ligands, both fac and mer isomers are possible. wikipedia.org

Studies on analogous ligands, such as bis(2-pyridylmethyl)amine, show that they typically form distorted octahedral complexes with metal ions like copper(II). nih.gov The coordination geometry is often influenced by the Jahn-Teller effect in the case of Cu(II) complexes. rsc.org Five-coordinate geometries, such as distorted square pyramidal or trigonal bipyramidal, are also observed, particularly when only one molecule of the tridentate ligand is coordinated to the metal center. nih.gov

Studies with Technetium (e.g., 99mTc)

The development of radiopharmaceuticals based on Technetium-99m (99mTc) is a significant area of research. The coordination chemistry of 99mTc is well-suited for ligands containing nitrogen and sulfur donor atoms. Imidazole-based ligands have been investigated for the preparation of 99mTc complexes. researchgate.netrsc.orgnih.govacs.orgresearchgate.net

Specifically, [2 + 1] 99mTc(I) complexes, where two coordination sites are occupied by a bidentate ligand and one by a monodentate ligand, have been successfully synthesized using imidazole derivatives. rsc.orgnih.govacs.orgresearchgate.net These complexes have shown good stability, which is a crucial property for in vivo applications. rsc.orgnih.govresearchgate.net Given the structural similarities, it is plausible that this compound could act as a tridentate chelator for the fac-[Tc(CO)₃]⁺ core, a common synthon in 99mTc chemistry. The three nitrogen donors of this compound would occupy three coordination sites of the technetium center, leading to a stable complex.

Interactions with Other Radiometals (e.g., Gallium, Lutetium)

Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) are other important radiometals used in diagnostic and therapeutic applications, respectively. Gallium(III) is a hard Lewis acid and typically forms stable complexes with ligands containing hard donor atoms like nitrogen and oxygen. nih.gov Chelators based on 1,4,7-triazacyclononane (B1209588) (TACN) with imidazole-containing pendant arms have been shown to form stable complexes with ⁶⁸Ga. uzh.ch This suggests that this compound, with its three nitrogen donors, would also be a suitable ligand for chelating Ga(III).

Lutetium(III) is a lanthanide and also a hard Lewis acid. It typically coordinates to ligands with hard donor atoms. DOTA-based chelators are commonly used for ¹⁷⁷Lu, forming highly stable complexes. unife.it While there is less specific data on the interaction of this compound with lutetium, the fundamental principles of coordination chemistry suggest that the N-donor set of this ligand could form stable complexes with Lu(III), potentially as part of a larger, more encapsulating ligand system to satisfy the higher coordination number preference of lanthanides.

Complex Formation Kinetics and Thermodynamics

The formation of metal complexes with multidentate ligands like this compound is governed by both thermodynamic and kinetic factors. youtube.comgcnayanangal.com Thermodynamically, the chelate effect plays a significant role in the stability of the resulting complexes. The formation of two five-membered chelate rings upon coordination of this compound leads to a significant increase in the stability constant of the complex compared to analogous complexes with monodentate ligands. issr.edu.kh The stability of copper(II) complexes with tridentate nitrogen ligands is generally high. ias.ac.inresearchgate.netias.ac.inresearchgate.net

Kinetically, the rate of complex formation is influenced by factors such as the nature of the metal ion, the solvent, and the concentration of the reactants. rsc.orgresearchgate.net The substitution of solvent molecules from the metal's coordination sphere by the ligand's donor atoms is a key step in the complexation process. For transition metal complexes, the Eigen-Wilkins mechanism often describes the kinetics of ligand substitution reactions. rsc.org

Structural Elucidation of Metal-Bis-(1H-imidazol-2-ylmethyl)-amine Complexes

For instance, the crystal structure of a copper(II) complex with the analogous ligand bis(2-pyridylmethyl)amine reveals a distorted octahedral geometry. nih.gov Similarly, nickel(II) complexes with tridentate N₃ ligands like bis(pyridin-2-ylmethyl)amine also exhibit a distorted octahedral coordination geometry. researchgate.net In these structures, the tridentate ligand coordinates in a meridional or facial fashion.

The table below presents typical bond lengths observed in a related copper(II) complex with a tridentate nitrogen ligand, which can be considered representative for a complex with this compound.

| Bond | Typical Bond Length (Å) |

|---|---|

| Cu-N (amine) | ~2.04 |

| Cu-N (imidazole/pyridine) | ~1.99 - 2.05 |

These structural parameters are crucial for understanding the reactivity and potential applications of these metal complexes. The subtle variations in bond lengths and angles can significantly influence the electronic properties and, consequently, the catalytic or biological activity of the complex. rsc.orgmdpi.comnih.gov

Single-Crystal X-ray Diffraction Analysis

Typically, the ligand acts as a tridentate chelating agent, coordinating through the two imidazole nitrogens and the central amine nitrogen (N,N',N''). When two ligands coordinate to a single metal ion, a [M(ligand)₂]ⁿ⁺ complex is formed, often resulting in a distorted octahedral geometry. nih.gov For example, in the complex [Cu(bbma)₂]Cl₂·2CH₃OH·2H₂O, the copper(II) ion is situated at a center of inversion and is coordinated by six nitrogen atoms from two tridentate bbma ligands, resulting in a distorted octahedral N₆ coordination environment. nih.gov

In other cases, where only one ligand coordinates to the metal center along with other co-ligands, different geometries can be achieved. For instance, zinc(II) complexes with one bbma ligand and an ancillary dicarboxylate ligand have been shown to adopt five-coordinate, distorted trigonal bipyramidal geometries. researchgate.net The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere.

Table 1: Selected Bond Lengths and Angles for [Cu(C₁₆H₁₄N₅)₂]Cl₂·2CH₃OH·2H₂O nih.govThis table presents data for the closely related complex with bis(1H-benzimidazol-2-ylmethyl)amine, which is structurally analogous to complexes of this compound.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| Cu1—N1 | 2.025 (2) | N1—Cu1—N3 | 81.43 (9) |

| Cu1—N3 | 2.055 (2) | N1—Cu1—N5 | 177.96 (10) |

| Cu1—N5 | 2.417 (2) | N3—Cu1—N5 | 96.54 (9) |

**3.3.2. Spectroscopic Characterization of Coordination Environments

Spectroscopic techniques are vital for characterizing coordination complexes in solution and in the solid state, providing insights into the ligand's binding mode and the electronic structure of the metal center.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of this compound to a metal ion, particularly in the case of diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II), Pt(II)). Upon complexation, the signals of the ligand's protons and carbons experience shifts in their resonance frequencies.

The most significant changes are typically observed for the protons on the methylene (B1212753) bridges (-CH₂-) and the protons of the imidazole rings, as they are closest to the coordination sites. Coordination to a metal center generally causes a downfield shift of these proton signals due to the deshielding effect of the metal ion. nih.gov For example, the methylene protons and the imidazole CH protons in complexes of similar ligands show noticeable downfield shifts compared to the free ligand. nih.govunipa.it

For paramagnetic complexes, such as those of Ni(II) and Co(II), the NMR spectra exhibit very broad signals with large chemical shift ranges, which can also suggest the coordination geometry in solution. nih.govresearchgate.net

Table 2: Typical ¹H NMR Chemical Shift Changes upon Complexation Illustrative data based on typical observations for this class of ligands.

| Proton | Free Ligand (δ, ppm) | Diamagnetic Complex (δ, ppm) | Shift (Δδ) |

|---|---|---|---|

| -CH₂- (Methylene) | ~3.8 | > 4.0 | Downfield |

| Imidazole Ring CH | ~7.0 - 7.5 | > 7.2 - 7.8 | Downfield |

| N-H (Amine) | Variable | Broadened or shifted | Variable |

| N-H (Imidazole) | ~12.0 | Broadened or shifted | Variable |

Vibrational spectroscopy provides direct evidence of the coordination of the ligand to the metal ion. The IR and Raman spectra of the complexes show characteristic shifts in the vibrational frequencies of the functional groups involved in bonding.

Key vibrational modes that are monitored include:

ν(N-H): The stretching vibration of the secondary amine and the imidazole N-H groups. These bands may shift or broaden upon coordination. The N-H stretching vibration of 2-methylimidazole (B133640) ligands, for instance, is observed as a broad band in their zinc complexes, indicative of coordination and hydrogen bonding. researchgate.net

Imidazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole ring, typically found in the 1400-1600 cm⁻¹ region, are sensitive to coordination. These bands often shift to higher frequencies upon complexation due to the rigidification of the ring system. researchgate.net

ν(M-N): The formation of a coordinate bond between the metal and the nitrogen atoms of the ligand gives rise to new, low-frequency bands in the far-IR region (typically below 500 cm⁻¹). These bands are direct evidence of metal-ligand bond formation.

Table 3: Key IR/Raman Band Shifts (cm⁻¹) for Imidazole Ligand Complexes Representative frequency ranges based on studies of imidazole-containing complexes. researchgate.netnih.gov

| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Change upon Coordination |

|---|---|---|---|

| ν(N-H) Imidazole/Amine | ~3100-3400 | Shifted and/or Broadened | Confirms involvement in coordination/H-bonding |

| Imidazole Ring Stretching | ~1450-1600 | Shift to higher frequency | Indicates coordination of imidazole nitrogen |

| ν(M-N) | N/A | ~250-500 | Direct evidence of M-N bond |

Mass spectrometry is a crucial technique for confirming the successful synthesis of coordination complexes by determining their molecular weight. Electrospray ionization (ESI-MS) is commonly employed for this purpose. The mass spectrum of a complex of this compound will typically show a prominent peak corresponding to the molecular ion of the complex cation, such as [M(ligand)]ⁿ⁺ or [M(ligand)₂]ⁿ⁺. nih.gov The isotopic distribution pattern of this peak can further confirm the identity of the metal ion present. Fragmentation patterns can also provide structural information, often showing the loss of ligands or counter-ions. ekb.eg

UV-Vis spectroscopy provides valuable information about the electronic structure and coordination geometry of metal complexes, especially those involving transition metals with d-electrons. The spectra of complexes with this compound typically exhibit two types of electronic transitions:

Ligand-based π → π* transitions: These intense absorptions are usually observed in the ultraviolet region (below 300 nm) and are associated with the imidazole rings of the ligand.

d-d transitions: For transition metal complexes, absorptions in the visible or near-infrared region correspond to transitions between d-orbitals of the metal ion. The energy and number of these bands are characteristic of the metal's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral, or square planar). For example, Ni(II) complexes with similar N-donor ligands often show bands in the visible region characteristic of a distorted octahedral geometry. researchgate.net

Charge-Transfer (CT) transitions: Ligand-to-metal charge transfer (LMCT) bands can also be observed, often at higher energies than d-d bands.

Table 4: Typical UV-Vis Absorption Bands for Transition Metal Complexes Illustrative data based on typical observations for complexes with N-donor ligands. researchgate.netdntb.gov.ua

| Complex Type | λmax (nm) | Assignment | Inferred Geometry |

|---|---|---|---|

| Octahedral Ni(II) | ~550-600, ~900-1000 | d-d transitions | Octahedral |

| Octahedral/Distorted Octahedral Cu(II) | ~600-700 | d-d transition (broad band) | Octahedral/Tetragonal |

| General | <300 | π → π* (ligand) | N/A |

Spectroscopic Characterization of Coordination Environments

Stability and Reactivity of Metal Complexes

The stability of metal complexes formed with this compound is a key aspect of their coordination chemistry. The formation of two five-membered chelate rings upon coordination contributes significantly to the thermodynamic stability of these complexes, a phenomenon known as the chelate effect.

The stability of complexes with divalent first-row transition metals generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). iu.edu.sa This trend is governed by the decrease in ionic radii across the period and the ligand field stabilization energies. Potentiometric titrations are commonly used to determine the stability constants of these complexes in solution. iu.edu.sa

The reactivity of these complexes is diverse. The coordinated this compound ligand is generally stable, but the metal center can participate in various reactions. For instance, copper complexes with similar imidazole-containing ligands have been studied for their reactivity. acs.org Furthermore, complexes of this type, particularly with redox-active metals like copper and iron, can serve as models for the active sites of metalloenzymes and may exhibit catalytic activity in oxidation reactions. nih.gov The specific reactivity is highly dependent on the metal ion, its coordination environment, and the reaction conditions.

Thermodynamic Stability Constants

The thermodynamic stability of metal complexes with this compound is a critical parameter that quantifies the affinity of the ligand for different metal ions in solution. These stability constants, typically determined through potentiometric or spectrophotometric titrations, provide valuable information about the strength of the metal-ligand bonds and the speciation of the complexes under various conditions.

The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes of first-row transition metals (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), is generally expected to be followed by complexes of this compound. The enhanced stability of the copper(II) complex is attributed to the Jahn-Teller effect.

To provide a comprehensive understanding, the following table would typically be populated with experimentally determined stability constants (log K) for various metal complexes of this compound. The lack of specific data in the current literature, however, precludes the creation of a populated table at this time.

| Metal Ion | log K₁ | log K₂ | Overall Stability Constant (log β₂) | Experimental Conditions (Temperature, Ionic Strength) | Reference |

| Cu(II) | |||||

| Ni(II) | |||||

| Zn(II) | |||||

| Co(II) | |||||

| Fe(II) | |||||

| Mn(II) |

Table 1: Hypothetical Data Table for Thermodynamic Stability Constants of Metal-Bis-(1H-imidazol-2-ylmethyl)-amine Complexes. Data is currently unavailable in the reviewed literature.

Kinetic Inertness and Ligand Exchange Processes

The kinetic inertness of a metal complex refers to the rate at which it undergoes ligand substitution reactions. This property is distinct from thermodynamic stability; a complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. The kinetic behavior of this compound complexes is crucial for their potential applications in areas such as catalysis and medicine, where the rate of ligand exchange can dictate the mechanism and efficiency of a process.

The rate of ligand exchange is influenced by several factors, including the electronic configuration of the central metal ion, its ionic radius, and the geometry of the complex. For instance, complexes of d⁸ ions like Ni(II) in an octahedral geometry are generally expected to be more kinetically inert than those of d⁹ Cu(II) ions, which are prone to Jahn-Teller distortion and thus often exhibit faster ligand exchange rates.

Detailed kinetic studies on this compound complexes, which would involve techniques such as stopped-flow spectrophotometry or NMR spectroscopy, are not extensively reported. Such studies would provide valuable data on rate constants for ligand association and dissociation, as well as information on the reaction mechanisms (e.g., associative, dissociative, or interchange).

| Metal Complex | Ligand Exchange Rate Constant (k) | Mechanism | Experimental Conditions | Reference |

| [Cu(BIMA)L]ⁿ⁺ | ||||

| [Ni(BIMA)L]ⁿ⁺ | ||||

| [Zn(BIMA)L]ⁿ⁺ |

Table 2: Hypothetical Data Table for Kinetic Parameters of Ligand Exchange in Metal-Bis-(1H-imidazol-2-ylmethyl)-amine Complexes. BIMA represents the this compound ligand. Data is currently unavailable in the reviewed literature.

Redox Properties of Metal-Bis-(1H-imidazol-2-ylmethyl)-amine Systems

The redox properties of metal complexes are fundamental to their roles in electron transfer reactions, which are central to many biological and industrial processes. The this compound ligand, with its electron-rich imidazole rings, can effectively stabilize different oxidation states of a coordinated metal ion. The redox potential of a metal-ligand system provides a measure of the ease with which the metal ion can be oxidized or reduced.

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of these complexes. By measuring the peak potentials for oxidation and reduction processes, one can determine the formal redox potential (E°') and gain insights into the reversibility of the electron transfer process. The electronic environment created by the this compound ligand, including its sigma-donating and pi-accepting capabilities, will significantly influence the redox potential of the metal center.

For example, coordination of this ligand to a metal ion is generally expected to stabilize higher oxidation states, leading to a less positive (or more negative) redox potential compared to the aquated metal ion. The specific values will depend on the metal and the solvent system used.

| Metal Complex | E°' (V vs. reference electrode) | Electron Transfer Process | Reversibility | Solvent/Electrolyte | Reference |

| [Cu(BIMA)]²⁺/⁺ | Cu(II)/Cu(I) | ||||

| [Fe(BIMA)]³⁺/²⁺ | Fe(III)/Fe(II) | ||||

| [Co(BIMA)]³⁺/²⁺ | Co(III)/Co(II) |

Table 3: Hypothetical Data Table for Redox Potentials of Metal-Bis-(1H-imidazol-2-ylmethyl)-amine Complexes. BIMA represents the this compound ligand. Data is currently unavailable in the reviewed literature.

Applications of Bis 1h Imidazol 2 Ylmethyl Amine in Molecular Design

Role as a Chelating Motif in Radiopharmaceutical Development

The development of radiopharmaceuticals for diagnostic imaging and therapy relies heavily on the use of bifunctional chelators. These molecules are capable of securely binding a radioactive metal ion while also being attached to a targeting vector, such as a peptide or antibody, that directs the radiolabeled compound to a specific biological target. While direct integration of Bis-(1H-imidazol-2-ylmethyl)-amine into Fibroblast Activation Protein Inhibitor (FAPI) analogs is a promising area of research, current publicly available literature primarily details the use of other chelating agents like DOTA and HBED-CC in the most widely studied FAPI tracers. nih.govdatapdf.com However, the fundamental properties of imidazole-based ligands suggest their potential utility in this and other radiopharmaceutical applications.

Integration into Fibroblast Activation Protein Inhibitor (FAPI) Analogs

Fibroblast Activation Protein (FAP) is a protein that is overexpressed in the microenvironment of many types of tumors, making it an attractive target for cancer imaging and therapy. nih.govresearchgate.net Consequently, there is significant research into developing FAP inhibitors (FAPIs) labeled with radioisotopes for PET imaging. nih.govresearchgate.netmdpi.com The design of these FAPI-based radiotracers involves conjugating a FAP-targeting molecule with a chelator that can stably incorporate a radionuclide.

While established chelators like DOTA and its derivatives are commonly used in current FAPI tracers, the exploration of novel chelating motifs is an active area of research. nih.govmdpi.com The imidazole (B134444) rings in this compound can act as effective nitrogen donor ligands for various radiometals. This characteristic positions it as a potential candidate for the development of new FAPI analogs, although specific examples of its integration are not yet widely reported in peer-reviewed literature. The adaptability of its structure could allow for the fine-tuning of the resulting radiotracer's properties.

Design of Ligand Systems for Radionuclide Chelation

The design of effective ligand systems for sequestering radionuclides is critical for the development of safe and effective radiopharmaceuticals. uni-mainz.de The ligand must form a highly stable complex with the radiometal to prevent its release in vivo, which could lead to off-target radiation exposure. Imidazole-containing ligands have been investigated for their ability to chelate a variety of medically relevant radionuclides. nih.gov

The this compound scaffold provides a tridentate or potentially tetradentate coordination environment for metal ions, depending on the involvement of the amine nitrogen. This versatility allows for the chelation of a range of radiometals used in nuclear medicine.

Influence on Radiometal Chelation Efficiency and Selectivity

The efficiency and selectivity of radiometal chelation are paramount for the successful preparation of radiopharmaceuticals. The chelator must rapidly and efficiently capture the desired radionuclide under mild conditions. Furthermore, it should exhibit selectivity for the target radiometal over other metal ions that may be present as impurities.

Studies on related bis(picolyl)amine systems, which share structural similarities with this compound, have demonstrated their ability to form stable complexes with radiometals like copper-64 (Cu-64). nih.gov The nitrogen-rich environment provided by the imidazole rings is expected to facilitate strong coordination to "soft" and "borderline" metal ions, including Ga-68 and Cu-64, which are commonly used in PET imaging. The precise efficiency and selectivity of this compound itself would require specific experimental validation but the foundational chemistry of imidazole ligands is promising.

Development of Functional Probes and Scaffolds

Beyond its potential in radiopharmaceuticals, the chelating properties of this compound make it a valuable building block for other functional molecules.

Potential in Catalysis (Hypothetical, based on ligand type)

Based on the known catalytic activity of structurally similar metal complexes, it is plausible that complexes of this compound could exhibit catalytic properties. For example, iron complexes of related polyimidazole ligands have been shown to catalyze the oxidation of the ligand itself. datapdf.com Furthermore, copper complexes with bis(pyrazol-1-ylmethyl)pyridine ligands, which also feature nitrogen-based chelation, have been investigated as catalysts for chemical and electrochemical water oxidation. rsc.org

The coordination environment provided by this compound could stabilize various metal centers in different oxidation states, a key requirement for many catalytic cycles. Potential applications could include oxidation reactions, where the metal complex facilitates the transfer of oxygen atoms to a substrate. However, this remains a hypothetical application that would require dedicated research to be realized.

Sensing Applications (Hypothetical, based on ligand type)

The structural motif of this compound, featuring two imidazole units linked by a secondary amine, presents a compelling scaffold for the development of chemical sensors. The nitrogen atoms within the imidazole rings and the secondary amine can act as Lewis basic sites, capable of coordinating with various analytes, particularly metal ions. This coordination event can be designed to trigger a measurable signal, such as a change in color or fluorescence.

Hypothetical Sensing Mechanisms:

The potential of this compound and its derivatives as chemical sensors can be envisioned through several mechanisms, primarily centered around the modulation of their photophysical properties upon analyte binding.

Fluorescence Quenching or Enhancement: The imidazole rings can be part of a larger conjugated system or be attached to a fluorophore. Upon coordination with a metal ion, several processes can occur. Paramagnetic metal ions, for instance, can induce fluorescence quenching through energy or electron transfer processes. Conversely, coordination with certain diamagnetic metal ions can lead to a more rigid and planar conformation of the ligand-metal complex, resulting in fluorescence enhancement, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Colorimetric Sensing: If the ligand is part of a chromophoric system, the coordination of an analyte can alter the electronic structure of the molecule, leading to a shift in its maximum absorption wavelength (λmax). This shift would be observable as a distinct color change, providing a simple and naked-eye method for detection.

Displacement Assays: A pre-formed, non-fluorescent or weakly fluorescent complex of this compound with a specific metal ion could be used in a displacement assay. The introduction of an analyte with a higher affinity for the metal ion would displace the ligand, leading to a "turn-on" fluorescence signal from the free ligand.

Potential Analytes:

Based on the nature of the N3-donor set, this compound would be expected to exhibit selectivity towards a range of transition metal ions. The soft nature of the imidazole nitrogen donors suggests a potential affinity for softer metal ions.

Heavy and Transition Metal Ions: Ions such as Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II) are known to coordinate strongly with imidazole-containing ligands. The development of sensors for these environmentally and biologically relevant metal ions is of significant interest. For example, the fluorescence of an appropriately functionalized this compound derivative could be quenched upon binding to Cu(II) or Hg(II). rsc.org

Anions: While less common for simple N-donor ligands, functionalization of the this compound backbone with hydrogen-bond donors could enable the recognition of anions. For instance, the N-H protons of the imidazole rings could participate in hydrogen bonding with anions like fluoride (B91410) or cyanide, potentially leading to a colorimetric or fluorescent response. rsc.org

Illustrative Hypothetical Sensing Data:

To conceptualize the potential sensing capabilities, the following table outlines hypothetical data for a fluorescently-tagged derivative of this compound.

| Analyte | Fluorescence Response | Detection Limit (Hypothetical) | Colorimetric Change (Hypothetical) |

| Cu(II) | Quenching | 10 nM | Colorless to Blue |

| Zn(II) | Enhancement | 50 nM | No significant change |

| Hg(II) | Quenching | 5 nM | Colorless to Yellow |

| F- | No significant change | N/A | No significant change |

| Cl- | No significant change | N/A | No significant change |

This hypothetical data illustrates how the ligand could selectively respond to different metal ions, enabling their differentiation and quantification. The development of such sensors would require the strategic incorporation of appropriate signaling units and a thorough investigation of their coordination and photophysical properties in the presence of various analytes. The versatility of the imidazole moiety and the tridentate nature of this compound provide a solid foundation for the future design of novel and effective chemical sensors. rsc.orgresearchgate.net

Computational and Theoretical Investigations of Bis 1h Imidazol 2 Ylmethyl Amine and Its Complexes

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For Bis-(1H-imidazol-2-ylmethyl)-amine and its metal complexes, DFT calculations are crucial for understanding the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.comnih.gov A smaller gap generally implies higher reactivity. mdpi.com

In a typical DFT study of the free BIMA ligand, the HOMO is often localized on the electron-rich imidazole (B134444) rings and the central secondary amine nitrogen, indicating these are the primary sites for electron donation. The LUMO, conversely, is usually distributed across the imidazole rings, representing the regions susceptible to accepting electrons.

Upon coordination with a metal ion, a significant redistribution of electron density occurs. The HOMO and LUMO of the resulting complex are typically combinations of the metal d-orbitals and the ligand's molecular orbitals. These calculations can elucidate the nature of the metal-ligand bond, quantifying the degree of charge transfer from the ligand to the metal.

Theoretical studies on related imidazole derivatives often employ the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d) to optimize the molecular geometry and calculate electronic properties. aimspress.com While specific published data for BIMA is scarce, illustrative values for analogous imidazole complexes are presented below.

Table 1: Illustrative Frontier Molecular Orbital Energies for a BIMA-Metal Complex (Theoretical) Disclaimer: The following data is representative of typical values found for similar N-donor ligand-metal complexes and is intended for illustrative purposes due to the lack of specific published data for this compound.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -2.5 | Primarily located on the imidazole rings with some metal d-orbital character. |

| HOMO | -5.8 | Primarily located on the metal d-orbitals with significant contribution from the nitrogen lone pairs of the BIMA ligand. |

| Energy Gap (ΔE) | 3.3 | Indicates a stable complex. |

Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. nih.gov For BIMA, these maps typically show negative potential (red/yellow) around the nitrogen atoms of the imidazole rings and the central amine, confirming these as the nucleophilic sites for metal coordination. aimspress.com

Molecular Dynamics Simulations of Ligand-Metal Interactions

While DFT provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the BIMA ligand and its metal complexes in solution over time. nih.govmdpi.com MD simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory that reveals how the complex flexes, vibrates, and interacts with its environment. cardiff.ac.uk

A typical MD simulation protocol involves several steps:

System Setup: The BIMA-metal complex is placed in a simulation box, often filled with water molecules to mimic an aqueous environment. Ions may be added to neutralize the system. youtube.com

Minimization: The system's energy is minimized to remove any steric clashes or unfavorable initial geometries. nih.gov

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to ambient conditions. This allows the system to reach a stable, equilibrated state. nih.gov

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which data on atomic positions, velocities, and energies are collected. cardiff.ac.uk

MD simulations are particularly useful for studying:

Conformational Flexibility: BIMA is a flexible ligand, and MD can explore its various accessible conformations when free and when bound to a metal.

Stability of Complexes: By monitoring key metrics like the Root Mean Square Deviation (RMSD) of the complex over time, researchers can assess its structural stability. A stable complex will exhibit minimal fluctuations around an average structure.

Ligand-Solvent Interactions: MD explicitly models the interactions between the BIMA complex and surrounding solvent molecules, revealing details about hydrogen bonding and solvation shells.

Ligand Exchange Dynamics: Although computationally demanding, MD can be used to simulate the process of ligand association or dissociation from the metal center, providing insights into the kinetics of complex formation. nih.gov

Force fields like AMBER or CHARMM, sometimes with specialized parameters for metal ions, are commonly used to define the potential energy of the system. cardiff.ac.ukyoutube.com

Prediction of Coordination Geometries and Energetics

Computational chemistry allows for the prediction of the most stable three-dimensional arrangement of atoms in a BIMA-metal complex and the energy associated with its formation.

DFT calculations are the primary tool for predicting coordination geometries. By starting with several plausible arrangements of the BIMA ligand around a central metal ion, the geometry of each can be optimized to find the lowest energy (most stable) structure. For a tridentate ligand like BIMA, common predicted geometries for its 1:1 complexes with first-row transition metals include distorted tetrahedral or square planar, while 2:1 (BIMA:metal) complexes typically adopt a distorted octahedral geometry. nih.govresearchgate.net For instance, the crystal structure of a copper(II) complex with the related ligand bis(1H-benzimidazol-2-ylmethyl)amine shows a distorted octahedral coordination with an N6 ligand set from two tridentate ligands. nih.govnih.gov

Table 2: Predicted Coordination Geometries for M(BIMA)Cl₂ Complexes (Theoretical) Disclaimer: This table presents theoretically plausible geometries based on common coordination numbers and ligand types. Specific experimental verification for this compound is required.

| Metal Ion (M) | Plausible Geometry | Coordination Number |

| Cu(II) | Distorted Square Pyramidal | 5 |

| Zn(II) | Distorted Tetrahedral | 4 |

| Ni(II) | Distorted Trigonal Bipyramidal | 5 |

| Co(II) | Distorted Tetrahedral | 4 |

The energetics of complex formation, such as the binding energy, can also be calculated. This is typically done by computing the difference in energy between the optimized complex and the sum of the energies of the free metal ion and the free BIMA ligand. A large, negative binding energy indicates a thermodynamically stable complex. These calculations can be performed in the gas phase or with corrections for solvent effects to provide a more realistic picture of the stability in solution.

Structure-Activity Relationship (SAR) at the Ligand Level (Excluding Biological Efficacy Data)

Structure-Activity Relationship (SAR) studies in this context explore how modifying the chemical structure of the BIMA ligand affects its properties as a chelator. These studies are crucial for fine-tuning the ligand's coordination behavior for specific applications.

Computational modeling is an efficient way to predict the impact of structural changes before undertaking synthetic work. Modifications to the BIMA scaffold can be systematically evaluated to understand their influence on coordination properties.

Substitution on the Imidazole Ring: Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, halide) onto the imidazole rings can alter the ligand's electronic properties. DFT calculations can quantify these changes. Electron-donating groups would be expected to increase the electron density on the coordinating nitrogens, potentially leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups might decrease the basicity of the imidazole nitrogens, resulting in weaker coordination.

Modification of the Amine Linker: Replacing the central secondary amine (-NH-) with a different group (e.g., an ether, -O-) or alkylating the amine nitrogen (to -NR-) introduces steric bulk and alters the ligand's flexibility and bite angle. Computational models can predict how these changes affect the preferred coordination geometry and the stability of the resulting complex. Increased steric hindrance near the coordination site could favor lower coordination numbers or lead to more distorted geometries.

These computational SAR studies provide a rational basis for ligand design, allowing chemists to tailor the electronic and steric properties of BIMA analogues to achieve desired coordination characteristics. nih.gov

Future Directions in Research on Bis 1h Imidazol 2 Ylmethyl Amine

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of Bis-(1H-imidazol-2-ylmethyl)-amine. While traditional methods exist, future research is anticipated to concentrate on greener and more atom-economical approaches. One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) to potentially shorten reaction times and improve yields. Another area of interest lies in the development of one-pot multicomponent reactions, which could streamline the synthesis process by combining several steps into a single operation, thereby reducing waste and resource consumption.

Furthermore, enzymatic or bio-inspired catalytic methods present an environmentally friendly alternative to conventional chemical synthesis. Researchers are expected to investigate the use of enzymes to catalyze the key bond-forming reactions in the synthesis of the ligand and its derivatives. The development of flow chemistry processes for the continuous production of this compound is also a plausible future direction, offering advantages in terms of scalability, safety, and process control. A review of various synthetic methods for bis-imidazole derivatives highlights the ongoing effort to find more efficient and environmentally benign procedures. globaljournals.org

Development of Advanced Ligand Architectures

The versatility of the this compound scaffold provides a fertile ground for the design of advanced ligand architectures with tailored properties. Future research will likely focus on the strategic functionalization of the imidazole (B134444) rings or the secondary amine bridge. Introducing various substituents onto the imidazole rings can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability and reactivity of its metal complexes.

Moreover, the incorporation of this compound into larger, more complex molecular frameworks is a key area for development. This could involve linking multiple bis-imidazole units to create polydentate ligands capable of coordinating multiple metal centers or forming intricate coordination polymers. The synthesis of chiral derivatives of this compound is another important direction, with potential applications in asymmetric catalysis and chiral recognition. The design of new biomimetic N,N,O ligands based on bis(1-methylimidazol-2-yl)propionates showcases the potential for creating new families of ligands with specific coordination preferences. scite.ai

Expansion into New Metal Coordination Systems

While the coordination of this compound with transition metals like copper and cobalt has been explored, a vast portion of the periodic table remains to be investigated. nih.govnih.gov Future research will undoubtedly venture into the coordination chemistry of this ligand with a broader range of metal ions, including lanthanides and actinides, as well as main group metals. The unique electronic and magnetic properties of lanthanide complexes, for instance, could lead to the development of novel luminescent materials or magnetic resonance imaging (MRI) contrast agents.

The study of the coordination behavior of this compound with precious metals such as platinum, palladium, and gold is also a promising avenue, with potential applications in catalysis and medicine. Furthermore, investigating the formation of heterometallic complexes, where two or more different metal ions are held in close proximity by the ligand framework, could lead to materials with interesting synergistic properties and applications in cooperative catalysis. The synthesis and characterization of a dimeric Ag(I) complex with a bis-imidazole ligand demonstrates the expansion into coordination with different metals. scite.ai

Emerging Roles in Supramolecular Chemistry and Materials Science

The ability of this compound and its metal complexes to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, positions them as valuable building blocks in supramolecular chemistry. nih.gov Future research is expected to harness these interactions for the rational design and construction of complex supramolecular architectures, including cages, capsules, and extended networks. These structures could find applications in molecular recognition, guest encapsulation, and controlled release. The broader field of supramolecular chemistry is continually evolving, with a focus on creating functional systems from molecular components. beilstein-journals.org

In materials science, the incorporation of this compound-based metal complexes into polymers or inorganic matrices is a burgeoning area of research. This could lead to the development of new functional materials with tailored optical, magnetic, or catalytic properties. For instance, metal-organic frameworks (MOFs) constructed from this ligand could exhibit high porosity and be suitable for gas storage and separation. The development of novel bis-imidazolyl phenyl butadiyne derivatives as inhibitors for the Hepatitis C virus NS5A protein highlights the potential for creating advanced materials with specific biological functions. nih.gov The exploration of functional enzyme mimics using robust organic cages also points towards the potential of designing complex, functional materials. beilstein-journals.org

Q & A

Basic: What are the optimal synthetic routes for Bis-(1H-imidazol-2-ylmethyl)-amine (BBA), and how is purity validated?

BBA is typically synthesized via condensation reactions involving benzimidazole derivatives and alkylamines. A widely cited method involves reacting benzimidazole-2-carbaldehyde with methylamine under reflux in methanol, followed by reduction with sodium borohydride to yield the secondary amine . Purity is validated using chromatographic techniques (e.g., HPLC) and spectroscopic methods such as -NMR and IR spectroscopy. For example, IR spectra confirm the presence of N–H stretching vibrations (~3400 cm) and aromatic C=N/C–N bonds (~1600 cm) . Crystallization from methanol or ethanol further ensures high purity (>95%) .

Basic: What spectroscopic and crystallographic techniques are prioritized for characterizing BBA and its metal complexes?

- Spectroscopy :

- IR : Identifies coordination modes via shifts in N–H and C=N vibrations (e.g., Cu(II) complexes show redshifted N–H stretches due to metal-ligand bonding) .

- UV-Vis : Monitors d-d transitions in metal complexes (e.g., Cu(II)-BBA complexes exhibit absorption bands at ~600 nm) .

- NMR : -NMR confirms ligand protonation states in solution (e.g., downfield shifts for imidazole protons upon metal binding) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves coordination geometries. For instance, BBA-Cu(II) complexes adopt square pyramidal (τ = 0.2–0.3) or trigonal bipyramidal (τ > 0.5) structures depending on co-ligands like phenanthroline or bipyridine .

Advanced: How does BBA’s stereochemical flexibility influence its catalytic and DNA-binding efficacy in copper complexes?

BBA’s tridentate N,N,N-donor system allows adaptable coordination geometries, which directly impact reactivity:

- Square Pyramidal (SP) : Observed in [Cu(BBA)(phen)], where phenanthroline enhances π-stacking with DNA base pairs, increasing DNA cleavage rates (k = 5.8 h) via oxidative pathways involving hydroxyl radicals .

- Trigonal Bipyramidal (TBP) : In [Cu(BBA)(5,6-dmp)], hydrophobic methyl groups on 5,6-dmp improve groove binding, inducing B→A DNA conformational changes (evidenced by induced CD bands) and selective protein cleavage .

Methodological Insight : DFT optimization (B3LYP/6-31G(d,p)) correlates geometry with reactivity—TBP complexes exhibit higher redox activity due to accessible Cu(II)/Cu(I) transitions .

Advanced: How can researchers resolve contradictory data on BBA’s DNA-binding affinities across studies?

Discrepancies often arise from experimental variables:

- Co-ligand Effects : DNA binding constants () vary as dpq () > 5,6-dmp () > phen () due to differences in hydrophobicity and π-stacking .

- Buffer Conditions : Ionic strength (e.g., Tris-HCl vs. phosphate buffers) modulates electrostatic interactions. Use ethidium bromide (EB) displacement assays under standardized conditions (e.g., 5 mM NaCl, pH 7.2) .

- Data Normalization : Compare binding constants using Scatchard plots or McGhee-von Hippel models to account for cooperative effects .

Advanced: What mechanistic insights explain BBA’s dual nuclease and protease activities in copper complexes?

- Nuclease Activity : Cu(II)-BBA complexes generate ROS (•OH, ) via Fenton-like reactions, cleaving DNA through oxidative strand scission. Rate enhancements with ascorbate ( = 0.15 min) correlate with Cu(II) reduction potentials .

- Protease Activity : Histidine residues in proteins (e.g., BSA) coordinate Cu(II), enabling site-specific hydrolysis. The 5,6-dmp co-ligand in [Cu(BBA)(5,6-dmp)] enhances hydrophobic interactions, achieving 85% BSA cleavage at 50 µM .

Experimental Design : Use gel electrophoresis (DNA) and SDS-PAGE (proteins) with appropriate controls (e.g., radical scavengers like DMSO) to validate mechanisms .

Basic: How is BBA’s stability in aqueous and non-aqueous solvents assessed for biological assays?

- pH Stability : BBA remains stable in pH 6–8 (confirmed by NMR), but degrades in strongly acidic/basic conditions via imidazole ring protonation or hydrolysis .

- Solvent Compatibility : Use DMSO or methanol for stock solutions (≤10 mM). Avoid DMF due to ligand precipitation .

- Long-Term Storage : Lyophilized BBA is stable at –20°C for >6 months; monitor decomposition via TLC (R = 0.4 in 9:1 CHCl:MeOH) .

Advanced: What strategies improve BBA’s selectivity in targeting G-quadruplex DNA versus duplex DNA?

- Co-ligand Engineering : Bulky co-ligands like dpq enhance stacking with G-quartets. [Cu(BBA)(dpq)] shows 10-fold higher selectivity for c-myc G-quadruplex over CT-DNA .

- Fluorescence Quenching : Use thioflavin T (ThT) displacement assays to quantify G4 binding (ΔF/F > 80% at 1 µM) .

- Molecular Dynamics (MD) : Simulate ligand-DNA interactions to optimize side-chain modifications (e.g., adding –CF groups to BBA’s benzimidazole rings) .

Basic: What safety protocols are critical when handling BBA and its metal complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.